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Compound of Interest |

N-(azetidin-3-yl)propanamide
Compound Name:
hydrochloride
CAS No.: 1803562-75-5
Cat. No.: B2771132

Executive Summary

N-(azetidin-3-yl)propanamide hydrochloride (CAS: 1365212-31-2 [Free base related])
represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] As a distinct
structural fragment, it combines the metabolic robustness of the four-membered azetidine ring
with a propanamide linker, offering a unique vector for Fragment-Based Drug Discovery
(FBDD).[1]

Unlike flat aromatic systems, the azetidine ring introduces essential

character (fraction of
hybridized carbons,

), which correlates with improved clinical success rates by enhancing solubility and reducing
off-target promiscuity.[1]

This guide details the in vitro characterization protocols required to validate this compound for
library synthesis and screening. It focuses on Physicochemical Profiling, Metabolic Stability,
and Synthetic Reactivity.[1]

Technical Specifications & Handling
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Compound Data Table[1][2]

Property Value Notes

N-(azetidin-3-yl)propanamide
IUPAC Name ( yhprop

hydrochloride
Molecular Formula Salt form improves stability
Molecular Weight 164.63 g/mol (approx.[1] salt) Free base MW: 128.17
Solubility >50 mM in DMSO; >20 mM in Highly polar; hygroscopic
Storage -20°C, Desiccated Protect from moisture

~9.5 (Azetidine NH), ~14 Secondary amine is the
pKa (Calc) ] )

(Amide NH) reactive center

Handling Precautions

e Hygroscopicity: The HCI salt is prone to absorbing atmospheric water.[1] Weighing should be
performed rapidly or in a glovebox.

o Free-Basing: For reactions requiring the free amine, neutralize in situ with DIPEA or

rather than isolating the free base, which may be volatile or unstable.[1]

In Vitro Assay Protocols
Protocol A: Kinetic Solubility & Chemical Stability

Objective: To determine the aqueous solubility limit and hydrolytic stability of the amide bond
under physiological conditions.[1]

1. Materials
e Test Compound: 10 mM stock in DMSO.

o Buffer Systems: PBS (pH 7.4), SGF (Simulated Gastric Fluid, pH 1.2), SIF (Simulated
Intestinal Fluid, pH 6.8).[1]
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e Analysis: HPLC-UV or LC-MS/MS.[1]

2. Methodology

o Preparation: Spiking 10 mM DMSO stock into buffers to reach target concentrations (1, 10,
50, 100

). Final DMSO concentration < 1%.[1]
 Incubation: Shake plates at 37°C for 24 hours (Solubility) or 0, 1, 4, 24 hours (Stability).
o Filtration: Filter solubility samples using a 0.45

PVDF membrane plate to remove undissolved particulates.
e Quantification: Inject filtrate onto HPLC.

o Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5

).[1]

o Mobile Phase: Gradient 5% to 95% ACN in water (+0.1% Formic Acid).[1]

o Detection: UV at 210 nm (amide bond).[1]

3. Data Analysis

» Solubility: Calculate concentration using a calibration curve of the standard in
DMSO/Solvent.

o Stability: Plot % Remaining vs. Time.[1]

o Pass Criteria: >90% remaining after 24h at pH 7.4 implies the propanamide linkage is
stable and suitable for systemic exposure.[1]

Protocol B: In Vitro Metabolic Stability (Microsomal
Stability)

Objective: To assess the susceptibility of the azetidine ring and the propanamide side chain to
oxidative metabolism (Cytochrome P450).[1]
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Rationale: Azetidines are generally metabolically stable, but the propanamide alkyl chain may
be a site for hydroxylation.[1] This assay validates the fragment's "survival” in a biological
system.[1]

1. Experimental Design
e System: Pooled Human/Rat Liver Microsomes (HLM/RLM).[1]

o Cofactor: NADPH regenerating system (Mg

, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1]

e Controls:
o Positive: Verapamil (High clearance).[1]
o Negative: Warfarin (Low clearance).[1]

o Zero-Cofactor: Microsomes without NADPH (checks for non-enzymatic degradation).[1]

2. Step-by-Step Procedure

e Pre-Incubation: Mix Microsomes (0.5 mg/mL final protein) + Test Compound (1

) in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

e Initiation: Add NADPH solution to start the reaction.[1]
e Sampling: At

minutes, remove 50
aliquots.

e Quenching: Immediately dispense aliquot into 150

ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

» Processing: Centrifuge at 4000 rpm for 20 min at 4°C to precipitate proteins. Collect
supernatant.
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e LC-MS/MS Analysis: Monitor parent ion

(Free base mass).[1]

3. Calculation
e Plot

vs. Time.[1]

e Slope

is the elimination rate constant.[1]

e Intrinsic Clearance (

):
[1]

* Interpretation: A

indicates high metabolic stability, making it an excellent scaffold for drug design.[1]

Protocol C: Synthetic Reactivity (Library Validation)

Objective: To confirm the reactivity of the secondary amine (azetidine NH) for parallel library
synthesis (Amide Coupling).

Context: The user likely intends to attach this fragment to a core scaffold.

1. Reaction Setup (Micro-scale)

e Reagents:
o Carboxylic Acid Partner (e.g., Benzoic acid, 1.2 eq).[1]
o Coupling Agent: HATU (1.2 eq).[1]

o Base: DIPEA (3.0 eq).[1]
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o Solvent: DMF (anhydrous).[1]
» Procedure:
o Dissolve Acid and HATU in DMF.[1] Stir 5 min for activation.
o Add N-(azetidin-3-yl)propanamide HCI followed immediately by DIPEA.
o Shake at Room Temperature for 2 hours.
e Monitoring: Take 5

aliquot, dilute in MeOH, inject on LC-MS.

e Success Metric: >85% conversion to product. If conversion is low, check if the HCI salt was
fully neutralized by the base.[1]

Visualizations & Logic
Functional Workflow

The following diagram illustrates the decision matrix for utilizing this scaffold in drug discovery.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/53409716
https://pubchemlite.lcsb.uni.lu/e/compound/53409716
https://pubchemlite.lcsb.uni.lu/e/compound/53409716
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2771132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Compound Receipt
(N-(azetidin-3-yl)propanamide HCI)

QC: LC-MS & 1H-NMR
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:
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Assay B: Microsomal Stability
(HLM/RLM)

:

Data Integration
(ADME Profile)

Low Clearance

Application: Library Synthesis
(Amide Coupling / SnAr)

Click to download full resolution via product page

Caption: Workflow for validating N-(azetidin-3-yl)propanamide HCI prior to inclusion in DNA-
encoded libraries or fragment screens.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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